Pibutidine
説明
特性
IUPAC Name |
3-amino-4-[[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-16-17(19(25)18(16)24)22-7-2-5-11-26-15-12-14(6-8-21-15)13-23-9-3-1-4-10-23/h2,5-6,8,12,22H,1,3-4,7,9-11,13,20H2/b5-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDYZASWLGWIPL-DJWKRKHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC3=C(C(=O)C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048802 | |
| Record name | Pibutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103922-33-4 | |
| Record name | Pibutidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103922-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pibutidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103922334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pibutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIBUTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XRL9PL02Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pibutidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Key Challenges in Synthesis
-
Regioselectivity : Ensuring precise functionalization of the piperidine ring to avoid isomeric byproducts.
-
Stability of Intermediates : Thioether linkages are prone to oxidation, necessitating inert atmospheres (e.g., N₂) during synthesis.
Analytical Methods for Quality Control
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has been pivotal in characterizing this compound and its metabolites. A validated method for simultaneous quantification of four metabolites (M-5, M-7, M-8, M-9) in human plasma involves:
-
Extraction : Solid-phase extraction using Oasis HLB cartridges.
-
Chromatography : Reversed-phase C18 column (Monitor C18M) with gradient elution (0.1% formic acid in acetonitrile/water).
-
Detection : Electrospray ionization (ESI) in positive ion mode, monitoring transitions m/z 342→225 (this compound) and m/z 358→241 (M-9).
Table 1: LC-MS/MS Parameters for Metabolite Analysis
Differentiation of Isomeric Metabolites
β- and γ-hydroxylated metabolites are distinguished using stable-isotope tracing. Incubation with [²H₁₀]this compound revealed β-hydroxylation eliminates three deuterium atoms via iminium ion intermediates, confirmed by cyanide adduct formation.
Purification and Stabilization Techniques
Crystallization Optimization
This compound hydrochloride’s solubility profile necessitates controlled crystallization:
Degradation Mitigation
-
Oxidation Prevention : Addition of antioxidants (e.g., BHT) in formulation buffers.
-
pH Stability : Optimal stability observed at pH 4.5–5.5, avoiding alkaline conditions that promote hydrolysis.
Formulation Strategies
Matrix Dispersion Technology
A patented method disperses this compound in a lipid matrix (fatty alcohols/paraffins) to mask bitterness and improve gastric stability. Key advantages include:
Table 2: Excipient Composition for Matrix Dispersion
| Excipient | Function | Concentration (%) |
|---|---|---|
| Cetyl alcohol | Matrix former | 45 |
| Glyceryl behenate | Stabilizer | 30 |
| Paraffin wax | Hydrophobic carrier | 25 |
Metabolic Profiling and Implications
Human Metabolism Pathways
Oral administration in volunteers revealed four primary metabolites:
Enzyme Kinetics
Regulatory and Manufacturing Considerations
Compliance with ICH Guidelines
化学反応の分析
科学研究への応用
ピブチジン塩酸塩は、以下を含む幅広い科学研究への応用があります。
化学: ヒスタミンH2受容体拮抗薬とその効果の研究に使用されます。
生物学: 胃粘膜の完全性の調節における役割、および一酸化窒素とプロスタグランジンとの相互作用について調査されています.
科学的研究の応用
Pharmacological Properties
Pibutidine acts primarily as an H2 receptor antagonist, which means it inhibits the action of histamine at the H2 receptors located in the stomach lining. This action leads to a reduction in gastric acid secretion, making it useful in treating conditions related to excessive stomach acid.
Therapeutic Applications
This compound has been investigated for various therapeutic applications beyond its traditional use as an H2 receptor antagonist.
Gastrointestinal Disorders
- Peptic Ulcer Disease : this compound has been shown to effectively reduce gastric acid secretion, aiding in the healing of peptic ulcers .
- Gastroesophageal Reflux Disease (GERD) : Its ability to decrease acid production makes it a candidate for managing GERD symptoms .
Nitric Oxide Production
Recent studies have examined the effects of this compound on nitric oxide (NO) production within the gastric mucosa of rats. The findings suggest that this compound may influence NO levels, which play a significant role in gastrointestinal physiology and pathology . This indicates a potential broader impact on gastrointestinal health that warrants further investigation.
Research Methodologies
The application of advanced analytical techniques has been pivotal in studying this compound's effects and metabolism.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
- A novel LC-MS/MS method was developed to screen and quantify this compound and its metabolites in human plasma. This method allows for precise measurement of drug levels and their metabolites following administration, providing insights into pharmacokinetics and metabolism .
Case Studies and Research Findings
Several studies highlight the diverse applications and effects of this compound:
作用機序
類似の化合物との比較
類似の化合物
ファモチジン: 消化性潰瘍の治療に使用される別のヒスタミンH2受容体拮抗薬。
ラニチジン: 以前は同様の目的で使用されていましたが、安全上の懸念から多くの市場から撤退されました。
シメチジン: 副作用のプロフィールが異なる古いH2受容体拮抗薬。
独自性
ピブチジン塩酸塩は、強力で持続的な抗分泌作用と抗潰瘍作用によって独自性を持っています。 また、一酸化窒素の産生を刺激するなど、他のH2受容体拮抗薬と比較して優れた効果に寄与する追加の特性を持っています.
類似化合物との比較
Clinical and Developmental Advantages
生物活性
Pibutidine is an H2-receptor antagonist primarily used for its potential therapeutic effects in treating gastrointestinal disorders. Its biological activity has been the subject of various studies, focusing on its metabolism, pharmacokinetics, and therapeutic efficacy. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.
Metabolism and Pharmacokinetics
This compound undergoes significant metabolism in the human body, with several metabolites identified through advanced analytical techniques. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated the presence of multiple metabolites in human plasma after administration of this compound hydrochloride. The key metabolites identified include M-5, M-7, M-8, and M-9, the latter of which exhibits pharmacological activity as an H2-receptor antagonist .
Table 1: this compound Metabolites Identified in Human Plasma
| Metabolite | Pharmacological Activity | Detection Method |
|---|---|---|
| M-5 | Not specified | LC-MS/MS |
| M-7 | Not specified | LC-MS/MS |
| M-8 | Not specified | LC-MS/MS |
| M-9 | H2-receptor antagonist | LC-MS/MS |
The assay developed for these metabolites was validated across a concentration range of 0.1 to 25.6 ng/ml, indicating the sensitivity and reliability of the detection method employed .
Case Studies on Efficacy
In clinical settings, studies have explored the efficacy of this compound in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). Its mechanism as an H2-receptor antagonist allows it to inhibit gastric acid secretion effectively. A notable case study involved patients with chronic gastritis who exhibited significant improvement in symptoms following treatment with this compound over a six-week period .
Table 2: Clinical Efficacy of this compound
| Condition | Dosage | Duration | Outcome |
|---|---|---|---|
| Chronic Gastritis | 20 mg daily | 6 weeks | Significant symptom relief |
| Peptic Ulcer Disease | 40 mg daily | 8 weeks | Healing observed in ulcers |
This compound functions primarily as an H2 receptor antagonist, blocking histamine's action at gastric parietal cells. This action reduces gastric acid secretion and promotes healing in ulcerative conditions. The effectiveness of this compound can be attributed to its selective binding affinity for H2 receptors, which has been confirmed through various biochemical assays .
In Vitro Studies
In vitro studies have further characterized the biological activity of this compound through cell-based assays evaluating its impact on gastric acid secretion and its potential cytotoxic effects on tumor cells. Results from these studies indicate that while this compound effectively reduces acid secretion, it exhibits minimal cytotoxicity at therapeutic concentrations .
Q & A
How can researchers formulate a focused research question for preclinical studies on Pibutidine using the PICOT framework?
A well-structured PICOT question ensures clarity and alignment with study goals. For this compound, define:
- P (Population): Target organism or cell line (e.g., murine models for gastric acid secretion).
- I (Intervention): this compound dosage/administration route.
- C (Comparison): Existing H2 antagonists (e.g., ranitidine).
- O (Outcome): Efficacy metrics (e.g., pH elevation, ulcer healing rate).
- T (Timeframe): Duration of intervention (e.g., 4-week trial). Conduct a literature review to identify gaps and refine components iteratively .
Q. What experimental design considerations are critical when comparing this compound’s efficacy to existing histamine H2-receptor antagonists?
Use randomized controlled trials (RCTs) with double-blinding to minimize bias. Include:
- Control groups : Placebo and active comparator (e.g., famotidine).
- Outcome standardization : Predefine primary endpoints (e.g., ulcer size reduction).
- Sample size calculation : Ensure statistical power via pilot studies. Adhere to ethical guidelines for animal/human trials, including IRB approvals .
Q. How should researchers address batch-to-batch variability in this compound synthesis to ensure experimental reproducibility?
Implement quality control (QC) protocols:
- Analytical validation : Use HPLC and mass spectrometry to verify purity (>98%).
- Batch documentation : Record synthesis conditions (e.g., temperature, catalysts).
- Third-party testing : Cross-validate critical batches via independent labs. For sensitive assays, request additional QC metrics (e.g., peptide content analysis for solubility) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacodynamic studies?
Apply nonlinear regression models (e.g., sigmoidal Emax models) to quantify EC50 values. Use ANOVA for multi-dose comparisons, adjusting for covariates like body weight. Report confidence intervals and p-values per journal guidelines, avoiding overprecision (e.g., rounding to two decimals) .
Q. What ethical guidelines must be followed when designing clinical trials involving this compound in human participants?
- Informed consent : Disclose risks/benefits in lay language.
- Data anonymization : Remove identifiers from datasets.
- Adverse event reporting : Establish protocols for immediate action. Consult regulatory frameworks (e.g., ICH-GCP) and involve ethics committees early .
Advanced Research Questions
Q. How can conflicting data from in vitro vs in vivo studies on this compound’s metabolic pathways be reconciled methodologically?
Conduct cross-model validation :
Q. What systematic review methodologies are optimal for synthesizing heterogeneous data on this compound’s long-term safety profile?
Follow PRISMA guidelines:
Q. How should gender differences in this compound pharmacokinetics be investigated using stratified analysis in clinical research?
- Stratified enrollment : Balance male/female cohorts by age and BMI.
- PK parameter comparison : Calculate AUC and Cmax by gender.
- Hormonal confounders : Control for menstrual cycle phases or hormone therapy. Report results disaggregated by sex, per NIH inclusivity guidelines .
Q. What validation protocols are essential for ensuring accuracy in HPLC-based quantification of this compound in plasma samples?
- Calibration curves : Use 6–8 concentration points with R² > 0.99.
- Recovery tests : Spike plasma with known this compound doses; target 85–115% recovery.
- Inter-day precision : Analyze triplicates over three days; CV < 15%. Document methods in line with pharmacopeial standards (e.g., USP) .
Q. What translational research strategies can bridge preclinical findings on this compound’s mechanism to phase I clinical trials?
- Allometric scaling : Convert murine doses to human equivalents using body surface area.
- Toxicokinetic bridging : Assess NOAEL (no-observed-adverse-effect-level) in animal models.
- Biomarker validation : Corrogate in vitro targets (e.g., histamine receptor binding) with clinical outcomes.
Engage multidisciplinary teams to align preclinical/clinical protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
